molecular formula C15H20BrNO3 B2974683 3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034450-22-9

3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2974683
CAS No.: 2034450-22-9
M. Wt: 342.233
InChI Key: HBLDAXOSDGQXRB-UHFFFAOYSA-N
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Description

3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is an organic compound that features a bromine atom, a hydroxy group, and an oxane ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Oxane Ring Formation: The oxane ring can be formed through a cyclization reaction, typically involving a diol precursor and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The oxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
  • 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
  • 3-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Uniqueness

3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is unique due to the specific positioning of the bromine atom and the presence of the oxane ring

Properties

IUPAC Name

3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-3-1-2-12(10-13)15(19)17-7-4-14(18)11-5-8-20-9-6-11/h1-3,10-11,14,18H,4-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDAXOSDGQXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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